

Physicochemical Properties of Deuterated Sofosbuvir: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a direct-acting antiviral agent, it potently inhibits the HCV NS5B RNA-dependent RNA polymerase, crucial for viral replication.[3][4] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Sofosbuvir (Sofosbuvir-d6) in comparison to its non-deuterated counterpart, offering valuable insights for researchers and drug development professionals. While direct comparative experimental data for some properties of deuterated Sofosbuvir remains limited in publicly available literature, this guide consolidates existing information and outlines the established methodologies for their determination.

Quantitative Physicochemical Data

The following tables summarize the available quantitative physicochemical data for Sofosbuvir and Sofosbuvir-d6. It is important to note that specific experimental values for some properties of deuterated Sofosbuvir are not widely reported. In such cases, the table indicates the absence of data and a qualitative description is provided where possible.



Property	Sofosbuvir	Sofosbuvir-d6	Reference(s)
Molecular Formula	C22H29FN3O9P	C22H23D6FN3O9P	[5]
Molecular Weight	529.45 g/mol	535.49 g/mol	
Melting Point	94–125 °C (depends on crystalline polymorph)	Data not available	
Water Solubility	≈105 mg/L (slightly soluble)	Soluble in water (25 mg/mL with sonication and warming)	
Solubility in DMSO	Data not available	50 mg/mL (with sonication)	•
logP (Octanol-Water)	1.62	Data not available	-
рКа	9.38 (amide), 10.30	Data not available	-

Experimental Protocols

The determination of the physicochemical properties listed above requires specific and validated experimental protocols. Below are detailed methodologies commonly employed for these assessments, which are applicable to both Sofosbuvir and its deuterated analogue.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

- Principle: An excess amount of the compound is equilibrated with a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature until saturation is reached.
 The concentration of the dissolved compound in the filtered supernatant is then quantified.
- Methodology:
 - Add an excess amount of the test compound (Sofosbuvir or Sofosbuvir-d6) to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphatebuffered saline, pH 7.4).



- Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C)
 for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 μm) to remove any undissolved solid particles.
- Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment should be performed in triplicate to ensure accuracy.

Determination of Lipophilicity (logP)

The shake-flask method is also the classical and most reliable method for determining the partition coefficient (logP).

- Principle: The compound is partitioned between two immiscible liquid phases, typically noctanol and water (or a buffer of a specific pH for logD determination). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.
- Methodology:
 - Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
 - Dissolve a known amount of the test compound in one of the phases (preferably the one in which it is more soluble).
 - Add a known volume of the second, immiscible phase to the first. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.
 - Agitate the mixture in a sealed container for a sufficient time to reach equilibrium (e.g., by shaking at a constant temperature).
 - Centrifuge the mixture to ensure complete separation of the two phases.



- Determine the concentration of the test compound in each phase using a suitable analytical technique like HPLC-UV.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Ionization Constant (pKa)

UV-Vis spectrophotometry is a common and efficient method for pKa determination, particularly for compounds with a chromophore.

- Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of the pH of the solution. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.
- Methodology:
 - Prepare a series of buffer solutions with known pH values covering a range of at least 2
 pH units above and below the expected pKa.
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
 - Add a small, constant volume of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
 - Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
 - Plot the absorbance at a selected wavelength (where the change in absorbance with pH is maximal) against the pH.
 - The pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the half-equivalence point of the titration curve.

Determination of Melting Point



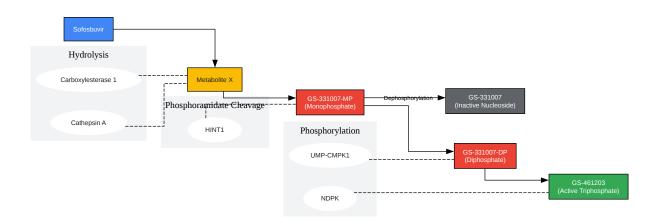
Differential Scanning Calorimetry (DSC) or conventional melting point apparatus can be used. Thermogravimetric Analysis (TGA) can provide complementary information on thermal stability.

- Principle (DSC): The temperature and heat flow associated with thermal transitions in a
 material are measured. The melting point is identified as the peak temperature of the
 endothermic transition corresponding to melting.
- Methodology (DSC):
 - A small, accurately weighed sample of the compound is placed in a sealed aluminum pan.
 - The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
 - The heat flow to the sample is monitored and compared to an empty reference pan.
 - The melting point is determined from the resulting thermogram.
- Principle (TGA): The mass of a sample is measured over time as the temperature changes.
 This provides information about thermal decomposition and stability.
- Methodology (TGA):
 - A small sample of the compound is placed in a tared pan attached to a microbalance.
 - The sample is heated at a controlled rate in a specified atmosphere.
 - The change in mass is recorded as a function of temperature.

Signaling Pathways and Experimental Workflows Sofosbuvir Metabolic Activation Pathway

Sofosbuvir is a prodrug that requires intracellular activation to its pharmacologically active triphosphate form, GS-461203. This multi-step process is catalyzed by several host enzymes primarily within hepatocytes.





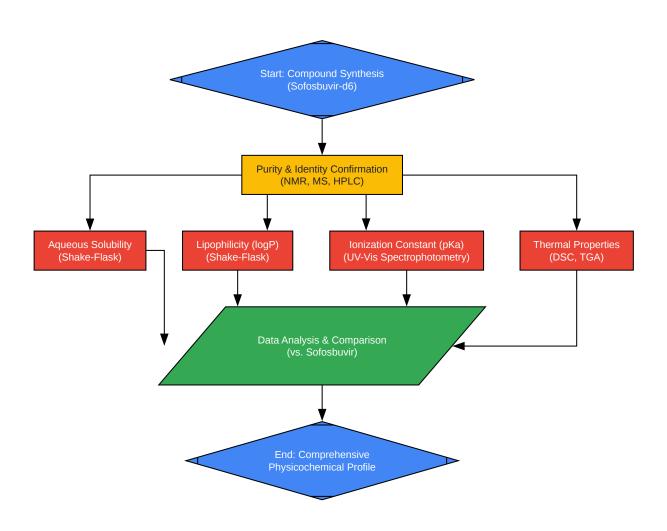
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Caption: Intracellular metabolic activation pathway of Sofosbuvir.

Experimental Workflow for Physicochemical Profiling

A logical workflow is essential for the comprehensive physicochemical characterization of a new chemical entity like deuterated Sofosbuvir.





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Caption: A typical experimental workflow for physicochemical profiling.

Conclusion

The physicochemical properties of deuterated Sofosbuvir are of significant interest for its potential to offer an improved therapeutic profile compared to the parent drug. While a complete experimental dataset for a direct comparison is not yet fully available in the public domain, this guide provides the foundational knowledge of these key properties and the established methodologies for their determination. The provided diagrams of the metabolic



pathway and experimental workflow offer a clear visual representation of these critical aspects in the research and development of deuterated Sofosbuvir. Further experimental studies are warranted to fully elucidate the physicochemical profile of deuterated Sofosbuvir and its implications for clinical pharmacology.

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